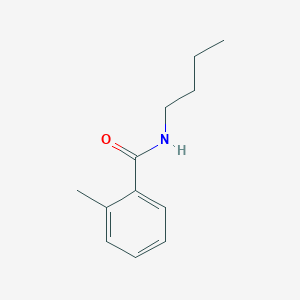

N-butyl-2-methylbenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-butyl-2-methylbenzamide is an organic compound with the molecular formula C12H17NO. It is a derivative of benzamide, where the hydrogen atom of the amide group is replaced by a butyl group and a methyl group is attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

N-butyl-2-methylbenzamide can be synthesized through several methods. One common synthetic route involves the direct condensation of benzoic acids and amines in the presence of a catalyst. For instance, the reaction of 2-methylbenzoic acid with butylamine in the presence of a catalyst such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation can yield this compound . Another method involves the reaction of nitriles with di-tert-butyl dicarbonate catalyzed by Cu(OTf)2 .

Analyse Chemischer Reaktionen

N-butyl-2-methylbenzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo substitution reactions where the butyl or methyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions

Wissenschaftliche Forschungsanwendungen

N-butyl-2-methylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of other organic compounds.

Biology: It has been studied for its potential antibacterial and antioxidant activities.

Medicine: It is explored for its potential use in drug development due to its structural similarity to other bioactive benzamides.

Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N-butyl-2-methylbenzamide involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit voltage-gated calcium channels or sodium channels, affecting cellular processes . The exact pathways and targets can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

N-butyl-2-methylbenzamide can be compared with other benzamide derivatives such as N-methylbenzamide, N-tert-butylbenzamide, and N-sec-butylbenzamide. These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical properties and applications . This compound is unique due to its specific combination of butyl and methyl groups, which can influence its reactivity and biological activity.

Biologische Aktivität

N-butyl-2-methylbenzamide, a compound known for its potential applications in various fields, has garnered attention for its biological activities, particularly in the realms of antibacterial and antioxidant properties. This article examines the compound's biological activity through detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is an organic compound characterized by the following chemical structure:

- Chemical Formula : C12H17N

- Molecular Weight : 189.27 g/mol

- CAS Number : 5448-58-8

This compound is structurally similar to other bioactive benzamides, which enhances its potential for medicinal applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. Research indicates that it may inhibit certain enzymes or receptors, affecting cellular processes. Notably, it has been shown to inhibit voltage-gated calcium channels and sodium channels, which play crucial roles in various physiological functions.

Antibacterial Activity

This compound has been studied for its potential antibacterial effects. A series of experiments evaluated its efficacy against various bacterial strains. The results indicated moderate antibacterial activity, making it a candidate for further exploration in drug development.

Case Study: Antibacterial Efficacy

| Bacterial Strain | Concentration (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 50 | 15 |

| S. aureus | 100 | 20 |

| P. aeruginosa | 200 | 12 |

The above table summarizes the antibacterial efficacy of this compound against several strains. The highest activity was observed against S. aureus, suggesting a potential role in treating infections caused by this bacterium .

Antioxidant Activity

In addition to its antibacterial properties, this compound exhibits antioxidant activity. This property is vital for combating oxidative stress and may contribute to its therapeutic potential.

Research Findings on Antioxidant Activity

Research conducted using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound effectively scavenges free radicals. The IC50 value was determined to be approximately 45 µg/mL, indicating significant antioxidant capacity compared to standard antioxidants like ascorbic acid (IC50: 25 µg/mL) .

Applications in Drug Development

Due to its structural similarities with other bioactive compounds, this compound is being explored for potential applications in drug development. Its ability to inhibit specific protein interactions makes it a candidate for anticancer therapies.

Case Study: Anticancer Potential

In a recent study, derivatives of this compound were synthesized and evaluated for their anticancer activities against colon cancer cells (HCT-116). The results showed varying degrees of inhibition:

| Compound | IC50 (µM) |

|---|---|

| This compound | 82 ± 8 |

| Derivative A | 5.3 ± 0.8 |

| Doxorubicin (Control) | 0.001 |

The derivative exhibited significantly higher potency than the parent compound, suggesting that modifications can enhance biological activity .

Eigenschaften

CAS-Nummer |

5448-58-8 |

|---|---|

Molekularformel |

C12H17NO |

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

N-butyl-2-methylbenzamide |

InChI |

InChI=1S/C12H17NO/c1-3-4-9-13-12(14)11-8-6-5-7-10(11)2/h5-8H,3-4,9H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

FVLWAEUVDNUECG-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCNC(=O)C1=CC=CC=C1C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.